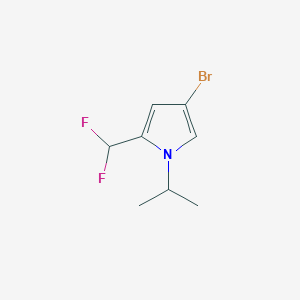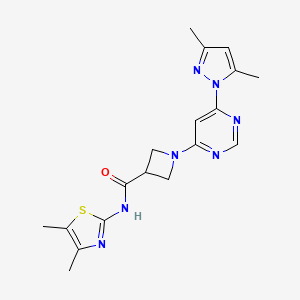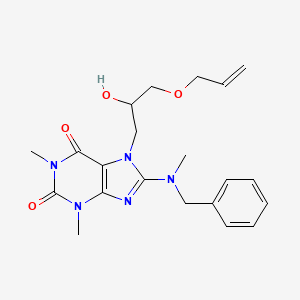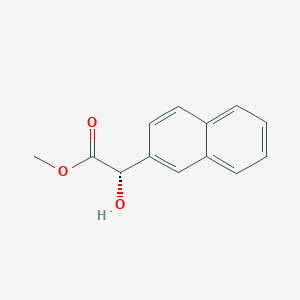
4-Bromo-2-(difluoromethyl)-1-propan-2-ylpyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-2-(difluoromethyl)-1-propan-2-ylpyrrole is a chemical compound that has been of interest to researchers due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 4-Bromo-2-(difluoromethyl)-1-propan-2-ylpyrrole is not well understood. However, it has been suggested that this compound may act as a modulator of ion channels or receptors in the nervous system. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-Bromo-2-(difluoromethyl)-1-propan-2-ylpyrrole are not well understood. However, it has been suggested that this compound may have an effect on the nervous system. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
4-Bromo-2-(difluoromethyl)-1-propan-2-ylpyrrole has several advantages for use in lab experiments. It is readily available and can be synthesized using various methods. Additionally, this compound has potential applications in the synthesis of other compounds and as a ligand for metal complexes. However, one limitation of this compound is that its mechanism of action and biochemical and physiological effects are not well understood.
Zukünftige Richtungen
There are several future directions for research involving 4-Bromo-2-(difluoromethyl)-1-propan-2-ylpyrrole. One area of research involves the synthesis of new compounds using 4-Bromo-2-(difluoromethyl)-1-propan-2-ylpyrrole as a building block. Another area of research involves the use of this compound as a ligand for metal complexes. Additionally, further research is needed to fully understand the mechanism of action and biochemical and physiological effects of this compound. Overall, 4-Bromo-2-(difluoromethyl)-1-propan-2-ylpyrrole has the potential to be a valuable tool for scientific research.
Synthesemethoden
The synthesis of 4-Bromo-2-(difluoromethyl)-1-propan-2-ylpyrrole has been achieved using various methods. One such method involves the reaction of 2-(difluoromethyl)-1-propan-2-ylpyrrole with bromine in the presence of a catalyst. Another method involves the reaction of 2-(difluoromethyl)-1-propan-2-ylpyrrole with hydrobromic acid and hydrogen peroxide. Both methods have been successful in synthesizing 4-Bromo-2-(difluoromethyl)-1-propan-2-ylpyrrole in good yields.
Wissenschaftliche Forschungsanwendungen
4-Bromo-2-(difluoromethyl)-1-propan-2-ylpyrrole has been studied for its potential applications in scientific research. One area of research involves the use of this compound as a building block for the synthesis of other compounds. Another area of research involves the use of this compound as a ligand for metal complexes. Additionally, this compound has been studied for its potential use in the development of new drugs.
Eigenschaften
IUPAC Name |
4-bromo-2-(difluoromethyl)-1-propan-2-ylpyrrole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrF2N/c1-5(2)12-4-6(9)3-7(12)8(10)11/h3-5,8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSZDYRWVKYYKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C=C1C(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(difluoromethyl)-1-propan-2-ylpyrrole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({6-[2-(cyclopropylamino)-2-oxoethyl]-2-phenylpyrimidin-4-yl}oxy)-N-(4-methylphenyl)acetamide](/img/structure/B2574881.png)
![N-[2-(diethylamino)ethyl]-3-(8-oxo-6-thioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)propanamide](/img/structure/B2574882.png)

![2-(4-chlorophenoxy)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2574884.png)
![(E)-3-(Furan-2-yl)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]prop-2-enamide](/img/structure/B2574885.png)

![N-(2-cyclohex-1-en-1-ylethyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2574889.png)
![6-chloro-4-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2574890.png)
![Methyl 2-(3-nitrophenyl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2574892.png)


![{1-methyl-5-[(4-methylphenyl)sulfanyl]-3-phenyl-1H-pyrazol-4-yl}(thiophen-2-yl)methanol](/img/structure/B2574896.png)
